4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
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Overview
Description
4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms and a benzamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate, followed by the addition of 3-fluorobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(2-fluorophenyl)-4-fluorobenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide stands out due to its specific substitution pattern and the presence of both fluorine atoms and a hydrazinyl group.
Properties
Molecular Formula |
C16H13F2N3O2 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13F2N3O2/c17-13-6-4-12(5-7-13)16(23)19-10-15(22)21-20-9-11-2-1-3-14(18)8-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
BTRKTWBAKXJIHT-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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